molecular formula C10H16N2O B1467001 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol CAS No. 1564797-29-0

3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol

Cat. No.: B1467001
CAS No.: 1564797-29-0
M. Wt: 180.25 g/mol
InChI Key: UYVKNHWPKRCKON-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol is an organic compound with the IUPAC name 3-cyclopropyl-1H-pyrazol-5-ol . It has a molecular weight of 124.14 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9) . This indicates that the compound contains 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 124.14 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Methods for synthesizing pyrazoles, including 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol, often involve 1,3-dipolar cycloaddition reactions and can produce a variety of pyrazole derivatives with different substitutions. These synthesis techniques are crucial for producing compounds used in further biological and chemical studies (Hamdi, Dixneuf, & Khemiss, 2005).

  • Chemical Reactivity : Research on the reactivity of compounds similar to this compound shows diverse chemical behaviors, including their use in cyclopropanation reactions and the formation of various heterocyclic structures (Wang et al., 2008).

Biological and Medicinal Applications

  • Antioxidant and Anticancer Activities : Pyrazole derivatives have shown potential in antioxidant and anticancer activities. Certain compounds in this class have been found to exhibit cytotoxic properties against human cancer cell lines and possess significant radical scavenging activity (Cadena-Cruz et al., 2021).

  • Antifungal Agents : Some cyclopropyl-pyrazole hybrids have been synthesized and evaluated for their antifungal properties. These compounds were found to exhibit biological activities, highlighting the potential application of pyrazole derivatives in developing new antifungal agents (Burde & Rahatgaonkar, 2019).

  • Potential COX-2 Inhibitors : Research into 4,5-diaryl-1H-pyrazole-3-ol derivatives suggests their potential as COX-2 inhibitors, which could have implications in the development of new anti-inflammatory drugs (Patel et al., 2004).

Properties

IUPAC Name

5-cyclopropyl-2-(2-methylpropyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7(2)6-12-10(13)5-9(11-12)8-3-4-8/h5,7-8,11H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVKNHWPKRCKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C=C(N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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